molecular formula C10H7F3O B6310964 1-(2,4-Difluorobenzoyl)-2-fluoro-cyclopropane CAS No. 2088945-33-7

1-(2,4-Difluorobenzoyl)-2-fluoro-cyclopropane

Cat. No.: B6310964
CAS No.: 2088945-33-7
M. Wt: 200.16 g/mol
InChI Key: HJBYJLYINSLBOU-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzoyl)-2-fluoro-cyclopropane is an organic compound characterized by the presence of a cyclopropane ring substituted with a 2,4-difluorobenzoyl group and an additional fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorobenzoyl)-2-fluoro-cyclopropane typically involves the reaction of 2,4-difluorobenzoyl chloride with a cyclopropane derivative under specific conditions. One common method includes the use of a Grignard reagent, where 2,4-difluorobenzoyl chloride reacts with a cyclopropylmagnesium bromide in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to control the reactivity and ensure high yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Continuous flow reactors allow for precise control over reaction parameters, leading to consistent product quality and higher throughput .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorobenzoyl)-2-fluoro-cyclopropane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-Difluorobenzoyl)-2-fluoro-cyclopropane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzoyl)-2-fluoro-cyclopropane involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cytochrome P450 enzymes, affecting the metabolism of other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Difluorobenzoyl)-2-fluoro-cyclopropane is unique due to its cyclopropane ring, which imparts specific chemical and physical properties.

Properties

IUPAC Name

(2,4-difluorophenyl)-(2-fluorocyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c11-5-1-2-6(8(12)3-5)10(14)7-4-9(7)13/h1-3,7,9H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBYJLYINSLBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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